![molecular formula C18H19N3O3S2 B2356405 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 896301-45-4](/img/structure/B2356405.png)
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
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Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide, also known as CDK9 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Scientific Research Applications
Pharmacological Characterization
Compounds with similar structures have been characterized for their pharmacological properties, focusing on their receptor affinities and potential therapeutic applications. For example, studies on κ-opioid receptor antagonists have explored their potential in treating depression and addiction disorders, demonstrating the importance of such compounds in developing new therapies for neurological conditions (Grimwood et al., 2011).
Synthesis Improvements
Research into the synthesis of related compounds, such as 2-amino-5-cyano-N,3-dimethylbenzamide, highlights the ongoing efforts to improve synthetic routes for complex molecules. These improvements can lead to more efficient and environmentally friendly production methods, which are critical for both research and industrial applications (Lin Xue, 2013).
Insecticidal Activity
Pyridine derivatives, including compounds with cyano and sulfonyl groups, have been evaluated for their insecticidal activity. This research indicates the potential for developing new pesticides based on the structural properties of these molecules, which could offer new mechanisms of action against agricultural pests (Bakhite et al., 2014).
Antimicrobial and Anticancer Activities
Several studies have focused on the antimicrobial and anticancer activities of compounds with similar functional groups. These studies demonstrate the diverse biological activities that such molecules can exhibit, suggesting potential applications in developing new antimicrobial and anticancer agents (Boschi et al., 2011).
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-12-13(2)25-18(16(12)11-19)20-17(22)14-5-7-15(8-6-14)26(23,24)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRHZUFYJXUZRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
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